molecular formula C10H16N4O3 B014046 6-Amino-1,3-dipropyl-5-nitrosouracil CAS No. 81250-33-1

6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No. B014046
CAS RN: 81250-33-1
M. Wt: 240.26 g/mol
InChI Key: HLHWJHPBAYITQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-amino-1,3-dipropyl-5-nitrosouracil and related compounds typically involves the condensation of urea or N,N'-dimethyl urea, cyanoacetic acid, and acetic anhydride followed by a nitrosation reaction with sodium nitrite. This method has been applied to synthesize various 6-amino-5-nitrosouracils, demonstrating the adaptability of this synthesis route to produce nitrosouracil derivatives with different substitutions (Kumar et al., 2020).

Molecular Structure Analysis

Molecular orbital calculations and X-ray diffraction analyses have been instrumental in understanding the structure and coordination environments of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives. For instance, the copper complex of a derivative, [Cu(ADNU)2(H2O)2], demonstrated an octahedral environment around the metal atom, providing insights into the molecular geometry and electron distribution in such compounds (Salas et al., 1992).

Chemical Reactions and Properties

6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including condensation and oxidation-reduction with thiols, leading to a diverse range of products. These reactions are indicative of the compound's reactivity and its potential utility in synthetic chemistry (Youssefyeh, 1975).

Physical Properties Analysis

The physical properties of 6-amino-1,3-dipropyl-5-nitrosouracil derivatives, such as their crystalline nature, solubility in aromatic hydrocarbons, and stability against air and moisture, have been characterized through spectroscopic techniques and X-ray crystallography. These studies have provided a detailed understanding of the compound's stability and solubility profile, which are crucial for its handling and application in various chemical processes (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The reactivity of 6-amino-1,3-dipropyl-5-nitrosouracil with various metal ions has been explored to form complexes, indicating its potential application in coordination chemistry. The formation of complexes with transition metal ions such as Cu(II) and Co(II) has been characterized, revealing the compound's ability to act as a ligand and participate in the formation of coordination polymers with interesting structural and magnetic properties (Teleb, 2004).

Scientific Research Applications

  • Organic Synthesis : The compound reacts with thiols to produce condensation and oxidation-reduction products, indicating its potential use in organic synthesis (Youssefyeh, 1975). Additionally, a method for synthesizing 1,2,4-triazine 4-oxides using 6-amino-5-nitrosouracil and semicarbazides has been developed, suggesting further applications in organic synthesis and catalysis (Yavolovskii & Ivanov, 2007).

  • Antimicrobial Activity : Derivatives of 6-amino-5-nitrosouracil, such as 5-(3-nitrophenyllazo)-6-aminouracil, have shown antimicrobial activity against various bacteria and fungi (Zaki et al., 2018). This suggests potential applications in developing new antimicrobial agents.

  • Metal Ion Complexation : Studies have indicated that 5-nitroso-6-aminouracil (ANU) and its derivatives exhibit color changes when complexed with metal ions like cobalt, copper, and nickel, indicating their potential use in metal ion complexation (Kumar et al., 2020).

  • Pharmaceutical Intermediates : The preparation of derivatives like 1,3-dimethyl-4-amino-5-nitrosouracil (VI) is an efficient method for producing intermediates for theophylline and caffeine (Abramova et al., 1978).

  • Thermal Studies and Crystallography : Thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including 6-amino-5-nitrosouracil, have been conducted to understand their thermal decomposition processes (Salas-peregrin et al., 1985). Moreover, the crystal structure of its copper(II) complex has been analyzed, revealing details about its molecular structure (Salas et al., 1992).

properties

IUPAC Name

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWJHPBAYITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409229
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dipropyl-5-nitrosouracil

CAS RN

81250-33-1
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Di-n-propyl-6-aminouracil (30 g) was suspended in 1 L of water with 41 ml of 20% acetic acid and overhead stirring. Sodium nitrite (9.03 g) in 41 ml of water was added in portions, keeping the solution acidic with 12 ml of concentrated hydrochloric acid. A purple precipitate formed. Addition was complete in 10 minutes and the suspension was allowed to stir for 2 hours. The solution was then filtered, and the filtrate was rinsed with water and dried under vacuum to yield 46 g of 1,3-di-n-propyl-5-nitroso-6-aminouracil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
9.03 g
Type
reactant
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dipropyl-5-nitrosouracil
Reactant of Route 2
6-Amino-1,3-dipropyl-5-nitrosouracil

Citations

For This Compound
3
Citations
D Gumber, D Yadav, R Yadav… - Chemical biology & …, 2020 - Wiley Online Library
The aldehyde derivatives of 1,3‐dipropyl xanthines as described in this paper, constitutes a new series of selective adenosine ligands displaying bronchospasmolytic activity. The effect …
S Rohilla, R Bansal, S Kachler, KN Klotz - Bioorganic Chemistry, 2019 - Elsevier
In the present study, an attempt has been made to develop a new series of 1,3,7,8-tetrasubstituted xanthine based potent and selective AR ligands for the treatment of Parkinson's …
R Hauptmann - 2020 - rosdok.uni-rostock.de
The development of new photocatalysts is an attractive way to access new reactivities. Especially the employment of inexpensive and easily accessible organic photocatalysts is …
Number of citations: 2 rosdok.uni-rostock.de

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